

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

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Compound of Interest

Compound Name: **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate**

Cat. No.: **B183607**

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This technical guide provides a comprehensive overview of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate**, a key β -keto ester with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, **methyl 4-(4-methoxyphenyl)-3-oxobutanoate**.^[1] It is also known by various synonyms, including 4-(4-methoxy-phenyl)-3-oxo-butyric acid methyl ester and methyl p-methoxyphenyacetoacetate.^[1]

The molecular structure of **methyl 4-(4-methoxyphenyl)-3-oxobutanoate** consists of a butanoate backbone with a methoxy-substituted phenyl group at the 4-position and a ketone at the 3-position.

Caption: 2D Structure of **Methyl 4-(4-methoxyphenyl)-3-oxobutanoate**

Physicochemical and Spectral Data

While specific experimental data for this compound is limited in publicly available literature, its key physicochemical properties can be computed.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₄	PubChem[1]
Molecular Weight	222.24 g/mol	PubChem[1]
CAS Number	100117-84-8	PubChem[1]
XLogP3-AA	1.5	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	4	PubChem (Computed)[2]
Rotatable Bond Count	5	PubChem (Computed)

Note: The table above primarily contains computed data due to a lack of experimentally determined values in the cited literature.

Predicted Spectral Data

While experimental spectra for **methyl 4-(4-methoxyphenyl)-3-oxobutanoate** are not readily available, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group (two doublets in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methyl ester protons (~3.7 ppm), and two singlets for the methylene protons adjacent to the carbonyl groups.
- ¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbons of the ketone and ester groups (in the range of 160-210 ppm), aromatic carbons, the methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1680-1750 cm⁻¹). Aromatic C-H and C-O stretching bands would also be present.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **methyl 4-(4-methoxyphenyl)-3-oxobutanoate** is not widely reported. However, a plausible and efficient method for its preparation is via a Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base to form a β -keto ester.

A likely synthetic route would involve the crossed Claisen condensation of methyl 4-methoxyphenylacetate and methyl acetate using a strong base such as sodium methoxide or sodium hydride.

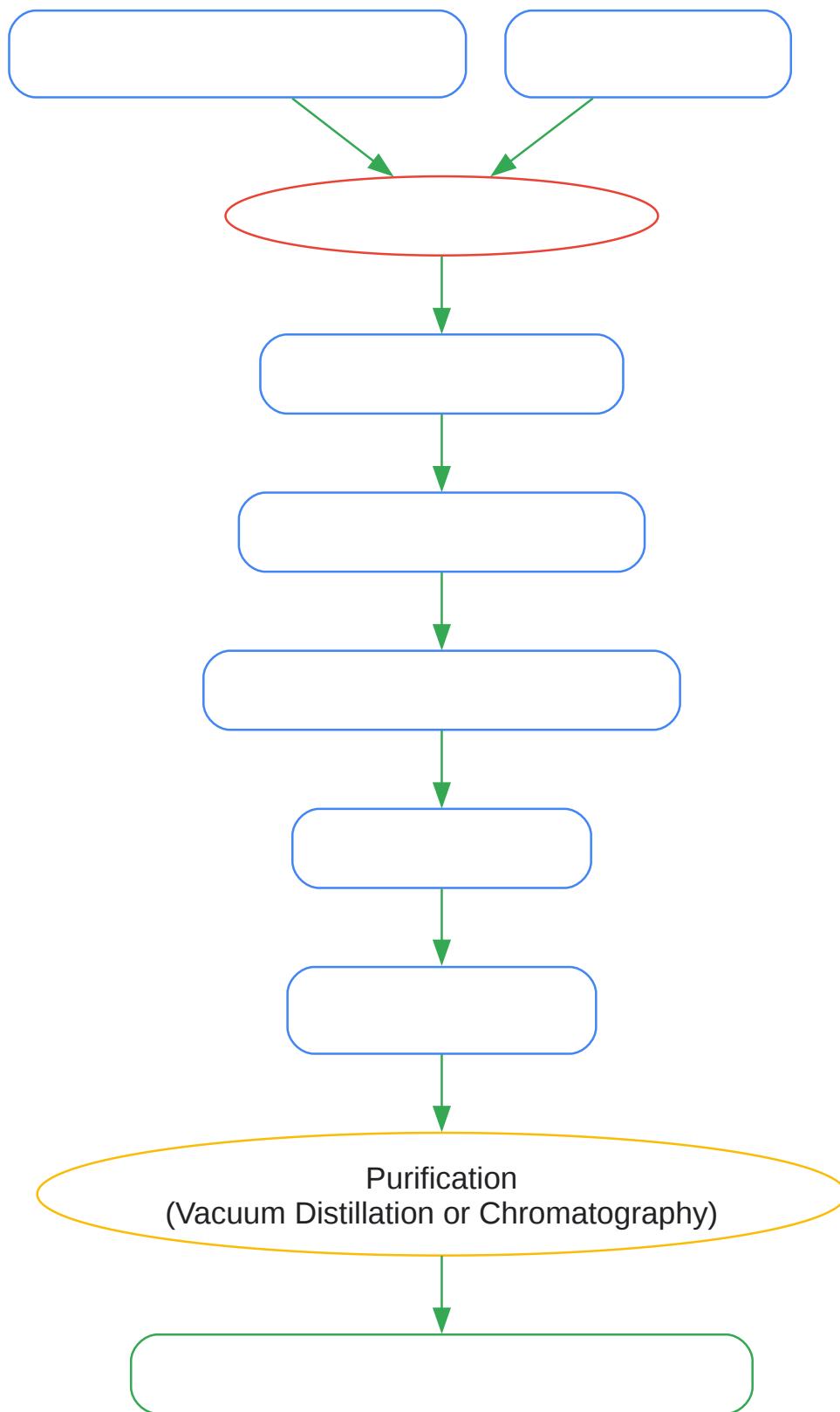
Proposed Synthesis Protocol via Claisen Condensation

Materials:

- Methyl 4-methoxyphenylacetate
- Methyl acetate
- Sodium methoxide (or sodium hydride)
- Anhydrous diethyl ether (or tetrahydrofuran)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous diethyl ether.
- Addition of Reactants: A mixture of methyl 4-methoxyphenylacetate and methyl acetate is added dropwise to the stirred suspension of the base at room temperature.
- Reaction: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
- Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **methyl 4-(4-methoxyphenyl)-3-oxobutanoate** can be purified by vacuum distillation or column chromatography on silica gel.

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Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Development

β -Keto esters such as **methyl 4-(4-methoxyphenyl)-3-oxobutanoate** are valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making them useful building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The methoxyphenyl moiety is a common feature in many biologically active compounds.

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References

- 1. Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | C12H14O4 | CID 26596824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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